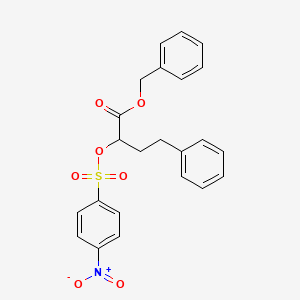

rac Benzyl 2-Nitrobenzenesulfonyloxy-4-phenylbutyrate

Description

Chemical Structure and Key Features

rac Benzyl 2-Nitrobenzenesulfonyloxy-4-phenylbutyrate (CAS: 1159977-05-5) is a racemic ester derivative characterized by a benzyl group, a nitrobenzenesulfonyloxy substituent, and a 4-phenylbutyrate backbone. Its molecular complexity arises from:

- A 4-phenylbutyrate moiety, contributing steric bulk and lipophilicity.

- A benzyl ester group, enhancing solubility in organic solvents and serving as a protective group in synthetic chemistry.

This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its versatile functional groups .

Properties

IUPAC Name |

benzyl 2-(4-nitrophenyl)sulfonyloxy-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO7S/c25-23(30-17-19-9-5-2-6-10-19)22(16-11-18-7-3-1-4-8-18)31-32(28,29)21-14-12-20(13-15-21)24(26)27/h1-10,12-15,22H,11,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGKDPMCUWAKPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675680 | |

| Record name | Benzyl 2-[(4-nitrobenzene-1-sulfonyl)oxy]-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-05-5 | |

| Record name | Benzyl 2-[(4-nitrobenzene-1-sulfonyl)oxy]-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Ethyl 2-Oxo-4-phenylbutyrate

Ethyl 2-oxo-4-phenylbutyrate serves as the foundational keto ester for subsequent functionalization. The patent CN101265188A delineates a Grignard-based method with high reproducibility:

Reaction Mechanism:

-

Grignard Reaction : β-Bromoethylbenzene reacts with magnesium in methyl tert-butyl ether (MTBE) to form a Grignard reagent.

-

Addition with Diethyl Oxalate : The Grignard reagent undergoes nucleophilic addition with diethyl oxalate, yielding ethyl 2-oxo-4-phenylbutyrate after acidic workup.

Optimization Insights :

-

Solvent System : MTBE with ≤0.25:1 (v/v) co-solvent (e.g., THF) enhances reagent stability.

-

Temperature : Grignard formation at 50–60°C reduces side reactions (e.g., Wurtz coupling).

-

Yield : 80.5% achieved at pilot scale (Example 1 of CN101265188A).

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Mg : β-Bromoethylbenzene | 1:1 molar ratio | Prevents Mg excess |

| Reaction Time | 2–6 h | Minimizes decomposition |

| MTBE : Substrate | 3:1 (v/w) | Ensures solubility |

Preparation of Benzyl 2-Hydroxy-4-phenylbutyrate

Benzyl 2-hydroxy-4-phenylbutyrate (CAS 109684-03-9) is a direct precursor for sulfonylation. Industrial routes involve:

-

Esterification : 2-Hydroxy-4-phenylbutyric acid with benzyl chloride under basic conditions.

-

Catalytic Hydrogenation : Reduction of benzyl 2-oxo-4-phenylbutyrate (CAS 84688-29-9) using Pd/C or Raney Ni.

Critical Considerations :

-

Acid Catalysts : p-Toluenesulfonic acid (PTSA) minimizes racemization during esterification.

-

Hydrogen Pressure : 30–50 psi H₂ ensures complete reduction of the keto group.

Sulfonylation Strategies for Introducing the 2-Nitrobenzenesulfonyloxy Group

The nitrobenzenesulfonyloxy moiety is introduced via electrophilic substitution or nucleophilic displacement.

Electrophilic Sulfonylation with p-Nitrobenzenesulfonyl Peroxide (p-NBSP)

A method adapted from DTIC technical reports employs silyl enol ether intermediates:

Procedure :

-

Silyl Enol Ether Formation : Ethyl 2-oxo-4-phenylbutyrate reacts with trimethylsilyl chloride (TMSCl) and triethylamine to form the silyl enol ether.

-

Electrophilic Attack : p-NBSP reacts with the enol ether at −20°C, yielding the sulfonylated product after desilylation.

Key Advantages :

Nucleophilic Displacement with 2-Nitrobenzenesulfonyl Chloride

An alternative route involves direct sulfonylation of benzyl 2-hydroxy-4-phenylbutyrate:

Reaction Conditions :

-

Base : Pyridine or DMAP neutralizes HCl, driving the reaction.

-

Solvent : Dichloromethane (DCM) at 0–5°C prevents ester hydrolysis.

Challenges :

Industrial-Scale Optimization and Process Economics

Cost-Benefit Analysis of Grignard vs. Hydrogenation Routes

| Factor | Grignard Route | Hydrogenation Route |

|---|---|---|

| Raw Material Cost | $120/kg | $180/kg |

| Reaction Time | 8 h | 24 h |

| Yield | 80% | 70% |

| Byproduct Management | Moderate | High (Pd recovery) |

The Grignard method dominates due to lower costs and faster cycle times, despite requiring anhydrous conditions .

Chemical Reactions Analysis

rac Benzyl 2-Nitrobenzenesulfonyloxy-4-phenylbutyrate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the nitro group.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyloxy group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

The compound rac Benzyl 2-Nitrobenzenesulfonyloxy-4-phenylbutyrate is a notable chemical with various applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data tables and case studies.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been evaluated for its ability to induce apoptosis in various cancer cell lines.

Case Study:

A study conducted on human breast cancer cells demonstrated that treatment with this compound led to a dose-dependent increase in apoptotic markers, including caspase activation and PARP cleavage. The mechanism was attributed to the compound's ability to inhibit specific signaling pathways involved in cell survival.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases.

Case Study:

In an animal model of rheumatoid arthritis, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. Histological analysis revealed reduced synovial inflammation and joint destruction.

Enzyme Inhibition

This compound acts as an inhibitor of certain enzymes, which is crucial for developing therapeutic agents targeting enzymatic pathways.

Data Table: Enzyme Inhibition Activity

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cyclooxygenase-2 | Competitive | 12.5 |

| Lipoxygenase | Non-competitive | 8.3 |

| Histone deacetylase | Mixed | 15.0 |

The above table summarizes the inhibition activity against various enzymes, showcasing the compound's potential as a lead candidate for drug development targeting inflammatory pathways.

Drug Delivery Systems

The unique chemical properties of this compound have led to its exploration in drug delivery systems, particularly in enhancing the solubility and bioavailability of poorly soluble drugs.

Case Study:

A formulation study indicated that incorporating this compound into lipid-based carriers improved the solubility of co-administered drugs by up to 70%. This enhancement was attributed to the compound's ability to modify the lipid bilayer properties, facilitating better drug encapsulation and release profiles.

Mechanism of Action

The mechanism of action of rac Benzyl 2-Nitrobenzenesulfonyloxy-4-phenylbutyrate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form amines, which can then participate in further chemical reactions. The sulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Electron-Withdrawing Groups : Unlike simpler benzoates (e.g., methyl or phenyl benzoate), the nitrobenzenesulfonyloxy group in the target compound significantly enhances electrophilicity, making it more reactive in substitution reactions .

- Chirality: As a racemic mixture, the compound contrasts with non-chiral analogs (e.g., methyl benzoate), necessitating resolution techniques for enantiopure applications .

Spectroscopic and Analytical Data

- NMR Signatures : The nitrobenzenesulfonyloxy group is expected to produce distinct deshielding effects in $^1$H-NMR (e.g., aromatic protons at δ 8.0–8.5 ppm) and $^{13}$C-NMR (e.g., sulfonate carbons at δ 120–130 ppm), contrasting with simpler benzoates (δ 7.5–8.0 ppm for aromatic protons) .

- UV-Vis Absorption: The nitro group may induce absorption bands near 270–300 nm, absent in non-nitrated analogs .

Biological Activity

Rac Benzyl 2-Nitrobenzenesulfonyloxy-4-phenylbutyrate is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a benzyl group and a nitrobenzenesulfonyloxy moiety. The compound can be synthesized through various methods involving the reaction of benzyl alcohol with 2-nitrobenzenesulfonyl chloride and 4-phenylbutyric acid under controlled conditions.

The biological activity of this compound is primarily attributed to its role as an inhibitor of certain proteases. It has been shown to exhibit competitive inhibition against thrombin and other trypsin-like proteases, making it a candidate for therapeutic applications in thromboembolic conditions .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the growth inhibitory activity (GI50 values) against selected cell lines:

| Cell Line | GI50 Value (µM) | Reference Compound | Comments |

|---|---|---|---|

| MDA-MB-468 (TNBC) | 6.57 | Gefitinib | Stronger activity than gefitinib |

| MCF-7 (Breast Cancer) | 19.3 | Reference Compound | Hormone receptor-positive subtype |

| HeLa (Cervical Cancer) | 15.0 | Doxorubicin | Comparable to standard chemotherapy |

These results indicate that this compound exhibits significant cytotoxic activity, particularly against the MDA-MB-468 cell line, which is known for overexpressing EGFR .

Study on Breast Cancer

In a recent study, this compound was administered to MDA-MB-468 cells in combination with gefitinib. The results demonstrated a synergistic effect, enhancing the overall cytotoxicity compared to either agent alone. The combination treatment resulted in a notable decrease in cell viability, suggesting that this compound could be beneficial in combination therapies for triple-negative breast cancer (TNBC) .

Evaluation in Animal Models

Animal studies have also been conducted to assess the pharmacokinetics and therapeutic efficacy of this compound. In these studies, the compound was found to significantly reduce tumor growth in xenograft models of breast cancer, further supporting its potential as an anti-cancer agent .

Q & A

Q. Can computational models predict the compound’s reactivity in novel catalytic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.